molecular formula C5H11NO2 B1619216 N-Hydroxypentanamide CAS No. 4312-92-9

N-Hydroxypentanamide

Cat. No. B1619216
CAS RN: 4312-92-9
M. Wt: 117.15 g/mol
InChI Key: ZMJLZDJLNRHSSQ-UHFFFAOYSA-N
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Description

N-Hydroxypentanamide is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 . The IUPAC name for this compound is N-hydroxypentanamide .


Molecular Structure Analysis

The InChI code for N-Hydroxypentanamide is 1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7) . This indicates that the molecule consists of a pentanamide group (C5H11NO2) with a hydroxy group (OH) attached to the nitrogen atom .


Physical And Chemical Properties Analysis

N-Hydroxypentanamide has a melting point of 77-78 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a molar refractivity of 30.4±0.3 cm3, and a molar volume of 114.5±3.0 cm3 . It also has a polar surface area of 49 Å2 and a polarizability of 12.0±0.5 10-24 cm3 .

Scientific Research Applications

Taste-Active Compounds in Food Processing

N-Hydroxypentanamide and its derivatives are explored for their taste-active and taste-enhancing properties in food processing. A study by Suess, Brockhoff, Meyerhof, & Hofmann (2013) discovered that certain amides, including N-Hydroxypentanamide derivatives, exhibit umami taste-enhancing activity. This research is significant for developing new flavors and enhancing existing ones in the food industry.

Antiproliferative Effects in Cancer Research

N-Hydroxypentanamide derivatives have shown potential in cancer research due to their antiproliferative effects. Studies by Galindo-Alvarez et al. (2021) and Mendieta-Wejebe et al. (2020) demonstrated the anti-proliferative activity of hydroxylated derivatives of N-Hydroxypentanamide in breast cancer cell lines. This research opens avenues for developing new anticancer therapies.

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile and tissue distribution of N-Hydroxypentanamide are critical for its potential therapeutic applications. A study by Correa-Basurto et al. (2019) investigated these aspects in Wistar rats, providing insights into the compound's absorption, distribution, metabolism, and excretion. This research is foundational for understanding how N-Hydroxypentanamide behaves in biological systems.

Histone Deacetylase (HDAC) Inhibition

Research by Sixto-López et al. (2020) explored the role of N-Hydroxypentanamide as a histone deacetylase inhibitor, which has implications in cancer therapy. Inhibiting HDAC can lead to alterations in gene expression, potentially inhibiting cancer cell growth.

Drug Delivery Systems

The incorporation of N-Hydroxypentanamide into drug delivery systems is a promising area of research. Studies on its inclusion in liposomes and polymeric micelles, as conducted by Marcos et al. (2021) and Marcos, Padilla-Beltrán, Bernad-Bernad, Rosales-Hernández, Pérez-Casas, & Correa-Basurto (2018), demonstrate the compound's potential to enhance the efficacy and delivery of therapeutic agents.

Anticonvulsant Activities

N-Hydroxypentanamide and its derivatives exhibit anticonvulsant activities, making them potential candidates for treating epilepsy and related disorders. The research by Se, Cervantes-Espinoza, Vargas-Fernández, de la Cruz-Marin, Buendía-Pazarán, Chamorro-Cevallos, & Peralta-cruz (2013) highlights its therapeutic potential in this area.

properties

IUPAC Name

N-hydroxypentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4-5(7)6-8/h8H,2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJLZDJLNRHSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195710
Record name Pentanamide, N-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxypentanamide

CAS RN

4312-92-9
Record name N-Hydroxypentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4312-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, N-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
E Leporati - Journal of the Chemical Society, Dalton Transactions, 1986 - pubs.rsc.org
The formation constants of the complexes formed between H+, Co2+, Ni2+, and Cu2+ and 2-amino-N-hydroxyacetamide (aha) and 2-amino-N-hydroxypentanamide (ahp) have been …
Number of citations: 18 0-pubs-rsc-org.brum.beds.ac.uk
P O'Sullivan, JD Glennon, E Farkas… - Journal of coordination …, 1996 - Taylor & Francis
Aqueous solution equilibria of the systems H + , copper(II) and nickel(II) with L-lysinehydroxamic acid (2,6-diamino-N-hydroxyhexanamide) (dahhe), L-argininehydroxamic acid (2-amino…
D Soro, L Ekou, MGR Koné, T Ekou… - European Journal of …, 2019 - ej-eng.org
Several studies have been carried out on the structure of hydroxamic acids as histone deacetylase inhibitors. Scientists discovered that the (-CONHOH) moiety of hydroxamic acids was …
Number of citations: 4 www.ej-eng.org
GE Boldt, JP Kennedy, MS Hixon… - Journal of …, 2006 - ACS Publications
… 2-(3-Amino-2-oxopyrrolidin-1-yl)-5-guanidino-N-hydroxypentanamide(10b). To a suspension of (10a) (17 mg, 0.046 mmol, 1 equiv) in CH 2 Cl 2 (2 mL) was added TFA (2 mL). The …
Number of citations: 91 0-pubs-acs-org.brum.beds.ac.uk
YMA Mohamed, YA Attia, EJ Solum - Research on Chemical Intermediates, 2018 - Springer
Hydroxamic acids have attracted significant attention due to their widespread use in applied chemistry. In this report, a modified Angeli–Rimini method has been achieved via the visible …
E Leporati - Journal of the Chemical Society, Dalton Transactions, 1987 - pubs.rsc.org
… surface-active role by an uncoordinated amino group;4 however, in the case of Co", Ni", and Cu" complexes of 2-amino-N-hydroxyacetamide (aha) and 2amino-N-hydroxypentanamide (…
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
E Leporati - Journal of the Chemical Society, Dalton Transactions, 1988 - pubs.rsc.org
… -active role by an uncoordinated amino group;12 however, in the case of Co", Ni", and Cu" complexes of 2-amino-N-hydroxyacetamide (aha) and 2amino-N-hydroxypentanamide (ahp), …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
C Decroos, DW Christianson - Biochemistry, 2015 - ACS Publications
Polyamines are essential aliphatic polycations that bind to nucleic acids and accordingly are involved in a variety of cellular processes. Polyamine function can be regulated by …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
SA Kim, YL Jin, HS Kim - Archives of pharmacal research, 2009 - Springer
Novel oxygen-incorporated SAHA (oxa-SAHA) analogues, in which oxygen was inserted in the alkyl linker connecting the hydroxamic acid moiety and amide group, were synthesized …
E Leporati - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
The equilibria and relevant stability constant of species present in aqueous solutions of H + , Cu II , Ni II , and Co II with “L-isoleucinehydroxamic acid” (2-amino-N-hydroxy-3-methyl …
Number of citations: 4 www.journal.csj.jp

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